molecular formula C19H20O3 B1293227 7-(4-biphenyl)-7-oxoheptanoic acid CAS No. 362670-19-7

7-(4-biphenyl)-7-oxoheptanoic acid

Cat. No.: B1293227
CAS No.: 362670-19-7
M. Wt: 296.4 g/mol
InChI Key: ANOUXTSJHYKTJE-UHFFFAOYSA-N
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Description

7-([1,1’-Biphenyl]-4-yl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a biphenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-([1,1’-Biphenyl]-4-yl)-7-oxoheptanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functional group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

7-([1,1’-Biphenyl]-4-yl)-7-oxoheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-([1,1’-Biphenyl]-4-yl)-7-oxoheptanoic acid involves its interaction with specific molecular targets. The biphenyl group allows for strong π-π interactions with aromatic residues in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-([1,1’-Biphenyl]-4-yl)-7-oxoheptanoic acid is unique due to the combination of the biphenyl group with a heptanoic acid chain and a ketone functional group

Properties

IUPAC Name

7-oxo-7-(4-phenylphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-18(9-5-2-6-10-19(21)22)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOUXTSJHYKTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645345
Record name 7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362670-19-7
Record name 7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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